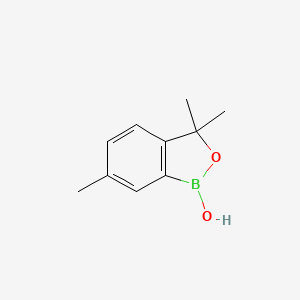

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol

Vue d'ensemble

Description

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a chemical compound known for its unique structure and properties It belongs to the class of benzoxaboroles, which are boron-containing heterocycles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol typically involves the introduction of boron into an aromatic ring system. One common method is the reaction of a suitable phenol derivative with a boronic acid or boronate ester under specific conditions. The reaction often requires a catalyst, such as a palladium complex, and is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or esters.

Reduction: Reduction reactions can convert the compound into different boron-containing species.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized benzoxaboroles.

Applications De Recherche Scientifique

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against fungal and bacterial infections.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Biological Research: Researchers investigate its role in enzyme inhibition and as a tool for studying boron chemistry in biological systems.

Industrial Applications: The compound is utilized in the synthesis of various industrial chemicals and as a catalyst in organic reactions.

Mécanisme D'action

The mechanism of action of 3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, leading to inhibition or modulation of their activity. This property makes it a valuable tool in drug discovery and development.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3,3-Trimethylindolino-6-nitrobenzopyrylospiran

- 1,3,3-Trimethyl-2-methyleneindoline

- 1,3,3-Trimethyl-6-nitrospiro[chromene-2,2’-indoline]

Uniqueness

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol stands out due to its boron-containing structure, which imparts unique chemical reactivity and biological activity. Unlike other similar compounds, it can form reversible covalent bonds with biological molecules, making it particularly useful in medicinal chemistry and biological research.

Activité Biologique

Overview

3,3,6-Trimethyl-1,3-dihydro-2,1-benzoxaborol-1-ol is a boron-containing heterocyclic compound belonging to the class of benzoxaboroles. Its unique structure imparts significant biological activity, particularly in medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Molecular Formula: C12H15BNO2

Molecular Weight: 215.06 g/mol

CAS Number: 1437051-62-1

The compound features a benzoxaborole structure that allows for reversible covalent bonding with biological molecules, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The boron atom in the compound can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to modulation of enzymatic activities. This property is particularly useful in drug discovery and development.

Antimicrobial Properties

Research indicates that benzoxaboroles exhibit potent antimicrobial activities. Specifically, this compound has shown effectiveness against various fungal and bacterial strains. For example:

- Fungal Infections: The compound has demonstrated efficacy against Candida species and Aspergillus species.

- Bacterial Infections: It has shown activity against Gram-positive bacteria such as Staphylococcus aureus.

Enzyme Inhibition

The compound is known to inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth. Its mechanism involves binding to the active sites of these enzymes, thereby blocking their function.

Research Findings

A summary of relevant studies is provided in the table below:

Case Studies

Case Study 1: Treatment of Fungal Infections

In a clinical study involving patients with recurrent fungal infections, this compound was administered as part of a combination therapy. Results indicated a significant reduction in infection rates compared to standard treatments.

Case Study 2: Anti-Bacterial Efficacy

A laboratory study assessed the compound's effectiveness against multi-drug resistant Staphylococcus aureus strains. The results showed that the compound inhibited bacterial growth at low concentrations (MIC = 0.5 µg/mL), suggesting its potential as an alternative treatment option.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable candidate for further research in drug development:

- Antibiotic Development: Its ability to target resistant bacterial strains positions it as a candidate for new antibiotic formulations.

- Antifungal Agents: The compound's efficacy against fungal pathogens supports its exploration as a treatment for systemic fungal infections.

Propriétés

IUPAC Name |

1-hydroxy-3,3,6-trimethyl-2,1-benzoxaborole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO2/c1-7-4-5-8-9(6-7)11(12)13-10(8,2)3/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLJNIYISMRAQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(C=CC(=C2)C)C(O1)(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.